N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound belonging to the oxalamide class, which features an oxalamide functional group characterized by the general formula R-C(O)N(R')C(O)R''. This compound is notable for its potential applications in scientific research due to its unique molecular structure and properties. Its molecular formula is , and it has a molecular weight of 250.26 g/mol, indicating its moderate size and complexity .
The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves several steps, including the formation of the oxalamide linkage. The process may initiate with the reaction of furan derivatives with hydroxypropyl amines, followed by the introduction of the oxalamide moiety through acylation reactions. Specific methodologies can include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C13H14N2O4/c1-9(16)8-15(14)12(18)10-5-3-4-6-11(10)17/h3-6,9,16H,8H2,1H3,(H,14,18)
CC(CNC(=O)C(=O)NCC1=CC=CO1)(C1=CC=CO1)O
This representation indicates that the compound contains multiple functional groups including hydroxyl (-OH), amide (-C(O)N), and furan rings. The presence of these groups contributes to its chemical behavior and potential reactivity .
The chemical reactivity of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can be explored through various reactions:
Technical details regarding the conditions for these reactions—such as pH levels, temperature, and solvent choices—are essential for understanding the compound's stability and reactivity.
The physical and chemical properties of N1-(2-(furan-2-y)-2-hydroxypropyl)-N2-(furan-2-y-methyl)oxalamide include:
These properties are crucial for determining suitable applications and handling procedures in laboratory settings .
N1-(2-(furan-2-y)-2-hydroxypropyl)-N2-(furan-2-y-methyl)oxalamide has potential applications in various scientific fields:
Research into this compound could lead to significant advancements in medicinal chemistry and related disciplines .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: